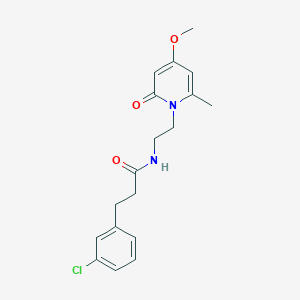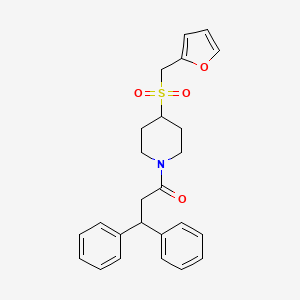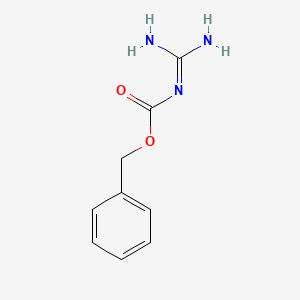
N-Cbz-Guanidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-guanidine, also known as benzyl amino (imino)methylcarbamate, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 193.21 . It is a guanidine derivative that has been used in various biochemical and physiological studies due to its unique properties.
Synthesis Analysis
N-Cbz-guanidine can be synthesized through various methods. One method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Molecular Structure Analysis
The molecular structure of N-Cbz-guanidine is represented by the linear formula C9H11N3O2 . The InChI code for N-Cbz-guanidine is 1S/C9H11N3O2/c10-8(11)12-9(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13) .
Chemical Reactions Analysis
N-Cbz-guanidine is involved in various chemical reactions. For instance, it has been utilized as a reagent for converting amines to protected guanidines efficiently . It has also been employed in the synthesis of guanidine alkaloids, such as martinelline and martinellic acid.
Physical and Chemical Properties Analysis
N-Cbz-guanidine has a molecular weight of 193.21 . Its IUPAC name is benzyl amino (imino)methylcarbamate .
Wissenschaftliche Forschungsanwendungen
Organokatalyse
N-Cbz-Guanidin wurde bei der Herstellung einer Reihe von N-geschützten, von Aminosäuren abgeleiteten Guanidin-Organokatalysatoren verwendet . Diese Organokatalysatoren wurden auf die Michael-Addition von 2-Hydroxy-1,4-Naphthochinon zu β-Nitrostyrol angewendet, wobei ein maximales ee von 26 % erzielt wurde .
Herstellung von cyclischen Guanidinen
This compound wurde bei der Synthese von orthogonal N-geschützten, C-4-funktionalisierten cyclischen Guanidinen verwendet . Der neuartige Syntheseweg liefert cyclische Guanidine, bei denen die drei Stickstoffatome orthogonal geschützt sind, was sie für weitere Umwandlungen in Naturstoffe oder deren Analoga über die eingeführten funktionellen Gruppen hochgradig geeignet macht .
Guanidilierungsmittel
This compound kann als Guanidilierungsmittel verwendet werden . Thiourea-Derivate als Guanidilierungsmittel wurden als Guanidin-Vorstufen unter Verwendung von Kupplungsreagenzien oder metallkatalysierter Guanidilierung weit verbreitet eingesetzt .
In-vitro-Studien
This compound ist speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden.
Zukünftige Richtungen
The future directions of N-Cbz-guanidine research could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of new guanidine derivatives, which could have potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods for N-Cbz-guanidine could also be a focus of future research .
Relevant Papers
The relevant papers on N-Cbz-guanidine include studies on its synthesis, chemical reactions, and potential applications . These papers provide valuable insights into the properties and uses of N-Cbz-guanidine.
Wirkmechanismus
Target of Action
N-Cbz-guanidine is a derivative of guanidine, a versatile functional group in chemistry that has found application in a diversity of biological activities Guanidines are known to interact with various biological targets such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors .
Mode of Action
The mode of action of N-Cbz-guanidine involves its interaction with these targets. Guanidines have the ability to form hydrogen bonds, and their planarity and high basicity are some of their predominant characteristics that make this functional group very versatile for compounds with biological activity . At physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Biochemical Pathways
Guanidines are known to affect various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
The properties of guanidines and their derivatives can be influenced by various factors such as their chemical structure and the presence of functional groups .
Result of Action
Guanidines and their derivatives are known to have various biological effects due to their interaction with different biological targets .
Action Environment
The action, efficacy, and stability of N-Cbz-guanidine can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system where the compound is acting .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Cbz-guanidine can be achieved through a two-step process involving the protection of guanidine and subsequent coupling with carbobenzoxy chloride.", "Starting Materials": [ "Guanidine", "Carbon tetrachloride", "Sodium hydroxide", "Hydrochloric acid", "Carbobenzoxy chloride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Protection of guanidine", "a. Dissolve guanidine in carbon tetrachloride", "b. Add sodium hydroxide to the solution and stir for 30 minutes", "c. Add hydrochloric acid to the solution to adjust the pH to 7", "d. Add carbobenzoxy chloride to the solution and stir for 2 hours", "e. Extract the product with diethyl ether", "f. Wash the organic layer with water and dry over anhydrous sodium sulfate", "g. Evaporate the solvent to obtain N-Cbz-protected guanidine", "Step 2: Coupling of N-Cbz-protected guanidine", "a. Dissolve N-Cbz-protected guanidine in methanol", "b. Add carbobenzoxy chloride to the solution and stir for 2 hours", "c. Evaporate the solvent to obtain N-Cbz-guanidine" ] } | |
CAS-Nummer |
16706-54-0 |
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
benzyl N-methanehydrazonoylcarbamate |
InChI |
InChI=1S/C9H11N3O2/c10-12-7-11-9(13)14-6-8-4-2-1-3-5-8/h1-5,7H,6,10H2,(H,11,12,13) |
InChI-Schlüssel |
ANFQZZCHCHQRLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)N=C(N)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC=NN |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)
![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)

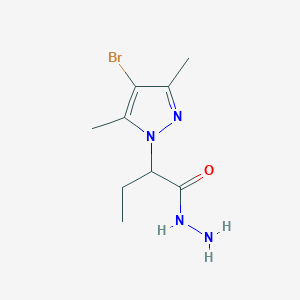
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)
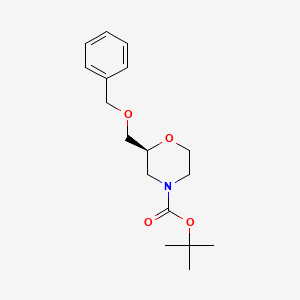
![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)
